molecular formula C10H7BrF2N2 B2959125 1-(4-Bromophenyl)-4-(difluoromethyl)imidazole CAS No. 2248364-37-4

1-(4-Bromophenyl)-4-(difluoromethyl)imidazole

Cat. No.: B2959125
CAS No.: 2248364-37-4
M. Wt: 273.081
InChI Key: PESOLNKLIDMKFW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(difluoromethyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-bromophenyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-(difluoromethyl)imidazole typically involves the formation of the imidazole ring followed by the introduction of the bromophenyl and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation and fluorination reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. The specific conditions, such as temperature, pressure, and solvents, are optimized to ensure efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-(difluoromethyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4-(difluoromethyl)imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(difluoromethyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-(difluoromethyl)imidazole
  • 1-(4-Fluorophenyl)-4-(difluoromethyl)imidazole
  • 1-(4-Methylphenyl)-4-(difluoromethyl)imidazole

Comparison: 1-(4-Bromophenyl)-4-(difluoromethyl)imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorinated, fluorinated, and methylated analogs, the bromine atom provides distinct electronic and steric effects, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(difluoromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-7-1-3-8(4-2-7)15-5-9(10(12)13)14-6-15/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESOLNKLIDMKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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